molecular formula C13H10F2O2 B11875130 2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid

2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid

Cat. No.: B11875130
M. Wt: 236.21 g/mol
InChI Key: WISXENSRKPOTPI-UHFFFAOYSA-N
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Description

2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid typically involves the introduction of the difluoromethyl group onto the naphthalene ring followed by the attachment of the acetic acid moiety. One common method involves the difluoromethylation of a naphthalene derivative using difluorocarbene reagents. This can be achieved through the reaction of a naphthalene precursor with a difluorocarbene source under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The naphthalene ring provides a rigid scaffold that can interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: 2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of fluorine substitution on chemical reactivity and biological activity .

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[6-(difluoromethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)10-4-5-11-8(6-10)2-1-3-9(11)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

WISXENSRKPOTPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CC(=O)O

Origin of Product

United States

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